Cas no 477-12-3 ((1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol)
![(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol structure](https://ja.kuujia.com/scimg/cas/477-12-3x500.png)
477-12-3 structure
商品名:(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
- Caranine
- DTXSID50331598
- (1R,12bS,12cS)-1,2,4,5,12b,12c-hexahydro-7H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol
- 2-deoxylycorine
- 9,10-methylenedioxygalanth-3(12)-en-1alpha-ol
- CHEMBL575125
- (1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol
- SCHEMBL21578195
- 477-12-3
- C08521
- Q27106056
- CHEBI:3383
-
- インチ: InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1
- InChIKey: XKYSLILSDJBMCU-DAXOMENPSA-N
- ほほえんだ: C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4
計算された属性
- せいみつぶんしりょう: 271.12091
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 41.93
(1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol 関連文献
-
1. 316. Alkaloid biosynthesis. Part III. Amaryllidaceae alkaloids: the biosynthesis of lycorine and its relativesA. R. Battersby,R. Blinks,S. W. Breuer,H. M. Fales,W. C. Wildman,R. J. Highet J. Chem. Soc. 1964 1595
-
2. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activitiesNina Vaně?ková,Anna Ho?t‘álková,Marcela ?afratová,Ji?í Kune?,Daniela Hulcová,Martina Hrabinová,Ivo Dosko?il,?árka ?těpánková,Lubomír Opletal,Lucie Nováková,Daniel Jun,Jakub Chlebek,Lucie Cahlíková RSC Adv. 2016 6 80114
-
3. Synthesis of δ-lycorane derived from the alkaloid caranineHiroshi Irie,Yasuhiro Nishitani,Minoru Sugita,Katsumi Tamoto,Shojiro Uyeo J. Chem. Soc. Perkin Trans. 1 1972 588
-
4. Stereochemistry of hydroxylation in the biosynthesis of lycorine in Clivia miniata RegelC. Fuganti,M. Mazza J. Chem. Soc. Chem. Commun. 1972 936
-
5. Formation of a (4 + 4) Schiff-base macrocyclic ligand by a template rearrangement. Crystal and molecular structures of two tetranuclear manganese(II) complexesSally Brooker,Vickie McKee,William B. Shepard,Lewis K. Pannell J. Chem. Soc. Dalton Trans. 1987 2555
477-12-3 ((1R,12bS,12cS)-2,4,5,7,12b,12c-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol) 関連製品
- 476-28-8(Lycorine)
- 2228216-33-7(2-5-(trifluoromethyl)pyridin-2-ylpropanal)
- 4542-57-8(Dodecyl Ether)
- 1342428-39-0(2-{[(1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol)
- 921540-12-7(2-{7-(4-methylphenyl)-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 2227664-13-1((2S)-1-(4-nitro-1H-pyrazol-3-yl)propan-2-ol)
- 1809288-99-0(N1,N2-bis(2,6-dimethoxyphenyl)-Ethanediamide)
- 1806866-56-7(3-(Aminomethyl)-2-chloro-4-(difluoromethyl)-5-hydroxypyridine)
- 1932359-36-8((2S,3R)-3-methoxy-2-(trifluoromethyl)piperidine)
- 2172343-64-3(2-ethyl-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
